Cyclobutyl(thiophen-2-yl)methanamine
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Overview
Description
Cyclobutyl(thiophen-2-yl)methanamine is an organic compound with the molecular formula C9H13NS It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(thiophen-2-yl)methanamine typically involves the following steps:
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Formation of the Thiophene Ring: : Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
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Cyclobutyl Group Introduction: : The cyclobutyl group can be introduced through cycloaddition reactions or by using cyclobutyl halides in substitution reactions.
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Methanamine Group Addition:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substitution reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclobutyl(thiophen-2-yl)methanamine has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors .
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Materials Science: : It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
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Biological Studies: : The compound is investigated for its biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
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Industrial Applications: : It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of cyclobutyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Cyclobutyl(thiophen-2-yl)methanamine can be compared with other similar compounds, such as:
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Thiophene Derivatives: : Compounds like 2-aminothiophene and 2-thiophenemethanamine share structural similarities but differ in their functional groups and reactivity.
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Cyclobutyl Compounds: : Cyclobutylamine and cyclobutylmethanol are similar in having the cyclobutyl group but differ in their functional groups attached to the cyclobutyl ring.
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Methanamine Derivatives: : Compounds like benzylamine and phenethylamine have similar amine groups but differ in their aromatic ring structures.
The uniqueness of this compound lies in its combination of the cyclobutyl, thiophene, and methanamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NS |
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Molecular Weight |
167.27 g/mol |
IUPAC Name |
cyclobutyl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-9(7-3-1-4-7)8-5-2-6-11-8/h2,5-7,9H,1,3-4,10H2 |
InChI Key |
MAFRVEQQHSVTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CS2)N |
Origin of Product |
United States |
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